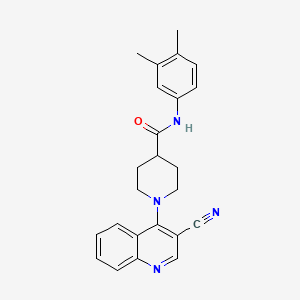
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of piperidine-carboxamide derivatives and has shown promising results in various preclinical studies.
科学的研究の応用
1. CGRP Receptor Antagonism
(Cann et al., 2012) described the synthesis of a potent calcitonin gene-related peptide (CGRP) receptor antagonist. This compound demonstrates significant potential in the treatment of conditions like migraines and vascular headaches, where CGRP plays a crucial role.
2. Antibacterial Activity
(Miyamoto et al., 1990) studied 5-substituted 6,8-difluoroquinolones, demonstrating their potency as antibacterial agents. The compound could potentially have applications in combating bacterial infections.
3. Insecticidal Properties
(Bakhite et al., 2014) investigated pyridine derivatives for their insecticidal activity, particularly against the cowpea aphid. The compound’s potential in pest control in agriculture is significant.
4. Synthesis of Heterocyclic Compounds
(Elkholy & Morsy, 2006) focused on the synthesis of tetrahydropyrimido quinoline derivatives. This research can contribute to the development of new pharmaceuticals and materials.
5. Antipsychotic Agent Development
(Norman et al., 1996) explored heterocyclic carboxamides as potential antipsychotic agents. Their research suggests possible applications in mental health treatment.
6. Molecular Interaction Studies
(Shim et al., 2002) studied the molecular interactions of a similar compound with the CB1 cannabinoid receptor, important for understanding drug-receptor interactions.
7. Anticonvulsant Activity
(Ho et al., 2001) researched 2-piperidinecarboxylic acid derivatives for their anticonvulsant properties, indicating potential applications in epilepsy treatment.
8. Anticancer Activity
(Bondock & Gieman, 2015) synthesized novel compounds, including one similar to our compound of interest, and evaluated their anticancer potential.
9. Synthesis of Complex Heterocycles
(Soldatenkov et al., 2012) worked on synthesizing tetrahydro-3-benzazepines, important for the development of new pharmaceutical compounds.
10. Synthesis of Pyrimidine Derivatives
(Paronikyan et al., 2016) focused on synthesizing pyrimido thieno pyrimidines, which have applications in pharmaceutical research.
特性
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-16-7-8-20(13-17(16)2)27-24(29)18-9-11-28(12-10-18)23-19(14-25)15-26-22-6-4-3-5-21(22)23/h3-8,13,15,18H,9-12H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORGASSQWQFTIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


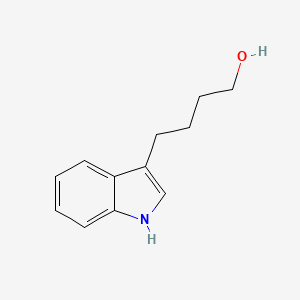
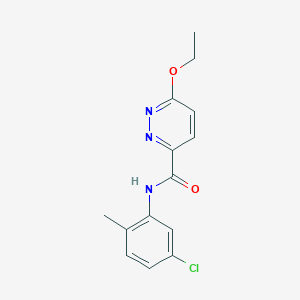
![N-pentyl-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2989857.png)
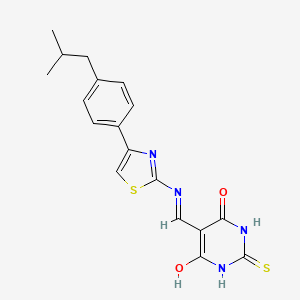
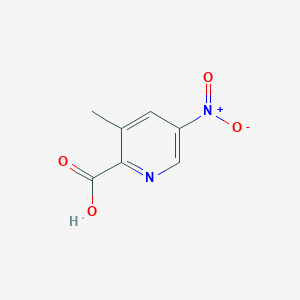

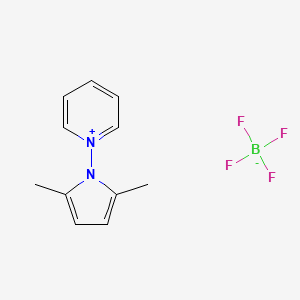
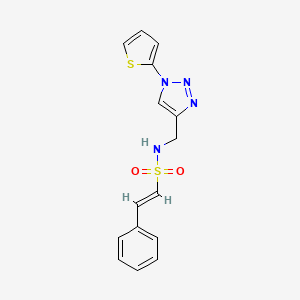

![N-[4-(carbamoylmethyl)-1,3-thiazol-2-yl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2989872.png)
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenoxy)acetamide](/img/structure/B2989874.png)
![2-[1-(Azepan-1-ylsulfonyl)azetidin-3-yl]-6-(3-fluorophenyl)pyridazin-3-one](/img/structure/B2989875.png)
![3-(2-Fluorophenyl)-5-phenoxy-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2989876.png)